Bismuth subgallate

Catalog No.
S650337
CAS No.
99-26-3
M.F
C7H6BiO6
M. Wt
395.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth subgallate

CAS Number

99-26-3

Product Name

Bismuth subgallate

Molecular Formula

C7H6BiO6

Molecular Weight

395.10 g/mol

InChI

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2

InChI Key

XXCBNHDMGIZPQF-UHFFFAOYSA-L

SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O

solubility

Insoluble in cold water and hot water.

Synonyms

bismuth subgallate, bismuth subgallate hydrate, Dermatol Ointment

Canonical SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O

The exact mass of the compound Bismuth subgallate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in cold water and hot water.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bismuth subgallate (CAS 99-26-3) is a coordination complex of trivalent bismuth with gallic acid, presenting as a dense, yellow, odorless powder.[1] It is characterized by its low solubility in water and alcohol, which is critical for its primary applications as a topical astringent, hemostatic agent, and internal deodorant.[1][2] Its value in procurement decisions stems from the combined therapeutic actions of its components: the astringent and antioxidant properties of gallic acid, and the antimicrobial and radiopaque properties of the bismuth ion.[1] This combination allows it to act locally with minimal systemic absorption, making it a staple in wound care formulations, gastrointestinal treatments, and as a functional additive in medical devices.[1][2]

Substituting Bismuth Subgallate with other bismuth salts or alternative astringents can lead to significant performance failures. Unlike more soluble salts such as bismuth subnitrate, Bismuth Subgallate's poor solubility is key to its safety profile, ensuring localized action with minimal systemic absorption and toxicity.[2] Replacing it with simple astringents like gallic acid or aluminum salts would eliminate the crucial antimicrobial and radiopaque benefits conferred by the bismuth ion.[1] Furthermore, other common hemostatic agents, such as ferric subsulfate, have different mechanisms of action and may not offer the same wound healing and tissue-tightening benefits.[1][3] The specific molecular structure of Bismuth Subgallate provides a unique combination of hemostasis, antisepsis, and radiopacity that is not replicated by a simple mixture of its components or by other individual compounds.[1]

Superior Hemostatic Performance: Reduces Time to Hemostasis by 64% Compared to Standard Pressure

In a study on hemostasis at palatal donor sites, the application of a Bismuth Subgallate paste resulted in a significantly shorter mean time to achieve complete hemostasis compared to the control group, which used moistened gauze pressure.[4] The Bismuth Subgallate group achieved hemostasis in an average of 2.6 minutes, while the control group required 7.2 minutes.[4] This demonstrates a clear, quantifiable advantage in a clinically relevant setting. A separate study on bleeding control after third molar extractions found that both Bismuth Subgallate and Bismuth Subsalicylate achieved hemostasis in an average of 1.97 minutes, compared to 3.52 minutes for the control group.[5] The mechanism is attributed to the activation of coagulation factor XII.[5][6]

Evidence DimensionTime to Hemostasis
Target Compound Data2.6 +/- 0.7 minutes
Comparator Or BaselineMoistened Gauze Pressure (Control): 7.2 +/- 1.4 minutes
Quantified Difference64% reduction in hemostasis time
ConditionsHuman patients at palatal donor sites for free soft tissue grafts.

For applications in surgical, dental, or topical wound care, this compound significantly reduces bleeding time, improving procedural efficiency and patient outcomes compared to standard mechanical methods.

Enhanced Radiopacity for Medical Device Visibility: Superior Performance Over Barium Sulfate

Bismuth compounds are preferred radiopaque fillers when a high level of contrast is required in medical devices. Bismuth is approximately twice as dense as the common alternative, barium sulfate.[7][8] Due to this higher density, a polymer compound with a 40% loading of a bismuth filler contains only about half the volume ratio of a 40% barium sulfate compound, yet it produces a brighter, sharper image.[7] This allows for higher loadings (e.g., 60% bismuth) while maintaining the base polymer's mechanical properties, which is often not feasible with barium sulfate.[7] This makes Bismuth Subgallate a strong candidate for applications demanding high visibility in thin-walled devices like neurovascular or cardiovascular catheters.[8][9]

Evidence DimensionRadiopaque Density (Specific Gravity)
Target Compound DataBismuth Compounds (e.g., Bismuth Trioxide, sp. gr. 8.9; Bismuth Subcarbonate, sp. gr. 8.0)
Comparator Or BaselineBarium Sulfate (Industry Standard)
Quantified DifferenceBismuth compounds are ~2x denser than barium sulfate, enabling higher radiopacity at lower volume loadings.
ConditionsCompounding into polymers for medical device manufacturing.

This allows for the design of thinner, more flexible medical devices with superior X-ray or fluoroscopy visibility, a critical factor for procedural success and safety in minimally invasive surgery.

Potent In-Vitro Antimicrobial Efficacy Against H. pylori, Outperforming Bismuth Subsalicylate

While multiple bismuth salts show activity against Helicobacter pylori, their efficacy varies. In a comparative in-vitro study of 12 H. pylori strains, Colloidal Bismuth Subcitrate (CBS), a complex salt structurally related to Bismuth Subgallate, demonstrated a lower range of Minimum Inhibitory Concentrations (MICs) compared to Bismuth Subsalicylate (BSS).[10] The MIC range for CBS was 1 to 8 µg/mL, whereas the range for BSS was 4 to 32 µg/mL.[10] The MIC90 value (the concentration required to inhibit 90% of isolates) for CBS was 8 µg/mL, indicating more consistent potency across strains compared to other forms.[10] This suggests that complex bismuth salts like subgallate and subcitrate may offer greater antibacterial activity than the more common subsalicylate.

Evidence DimensionMinimum Inhibitory Concentration (MIC) Range against H. pylori
Target Compound DataColloidal Bismuth Subcitrate (CBS, as comparator): 1 - 8 µg/mL
Comparator Or BaselineBismuth Subsalicylate (BSS): 4 - 32 µg/mL
Quantified DifferenceCBS shows a 4-fold lower minimum and maximum MIC compared to BSS, indicating higher potency.
ConditionsIn-vitro agar dilution method against 12 strains of H. pylori.

For developing pharmaceutical formulations targeting H. pylori, selecting a bismuth salt with lower and more consistent MIC values can lead to more effective therapies or allow for lower dosage requirements.

High-Performance Topical Hemostatic Powders and Dressings

The demonstrated ability to reduce bleeding time significantly faster than mechanical pressure makes Bismuth Subgallate an ideal active ingredient for advanced hemostatic products used in surgery, emergency medicine, and chronic wound management.[4] Its astringent properties further help in contracting tissues and reducing secretions to facilitate healing.[1][2]

Radiopaque Polymer Compounding for High-Visibility Medical Catheters

As a dense filler, Bismuth Subgallate is suited for incorporation into medical-grade polymers (e.g., polyurethanes, Pebax) to manufacture devices requiring high X-ray contrast.[7][8] Its performance advantage over barium sulfate allows for the production of thinner-walled, more flexible catheters for complex neurovascular and cardiovascular procedures where precise tracking is critical.[8][9]

Active Pharmaceutical Ingredient (API) for Specialized Gastrointestinal Formulations

Given its potent in-vitro activity against pathogens like H. pylori and Clostridium difficile, Bismuth Subgallate is a relevant API for therapies targeting gastrointestinal infections.[10][11] Its low solubility ensures localized action in the GI tract, differentiating it from more systemically absorbed alternatives and making it a candidate for combination therapies to overcome antibiotic resistance.[12]

Internal Deodorant Formulations for Ostomy Care

The compound's ability to bind to and neutralize volatile sulfur compounds in the gut makes it highly effective as an internal deodorant.[1] This is a direct application for tablets and capsules designed to manage fecal odor for patients with colostomies or ileostomies, improving quality of life.[2]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

394.99684 g/mol

Monoisotopic Mass

394.99684 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 30 of 31 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

The most common medical purpose for which bismuth subgallate is currently and formally indicated for is the use as a non-prescription internal deodorant product for the purpose of deodorizing flatulence and stools. Additionally, there are also various non-prescription (over the counter) bismuth subgallate based wound healing products as well as ongoing studies into whether or not the substance can be utilized as a legitimate hemostatic agent - usually for soft tissue surgery in otorhinolaryngology and/or dermatologic settings. Moreover, in the past bismuth subgallate may have seen some use as a treatment for Helicobacter pylori infection. In contrast, contemporary first-line therapies generally involve proton pump inhibitor and antibiotic combination therapies that generally achieve high rates of pathogen eradication, ease of administration, and patient compliance.

Mechanism of Action

Bismuth salts exert their action largely in the upper gastrointestinal tract by way of local activity from luminal bismuth in the stomach and duodenum. In terms of bismuth subgallate's ability to deodorize flatulence and stools as an internal deodorant - although not fully elucidated - it is believed that when the substance is administered orally, its relative insolubility and poor absorption allows it to remain within the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues in the GI tract. Moreover, when bismuth subgallate is taken orally, various salts like bismuth citrate, bismuth oxychloride, and others are formed. These salts are then taken up into surrounding gastric mucus as well as bound to protein within the base of any ulcers that may be present after coming into contact with gastric juice. Additionally, bismuth compounds like bismuth subgallate are also believed to have the capacity to trigger the secretion of prostaglandins, epithelial growth factor (EGF), and mucosal bicarbonate as a means to inhibit the action of pepsin in gastric juice. These actions subsequently protect gastric mucous from peptic luminal degradation as well as enhance the properties of mucous to assist in the healing of both duodenal and gastric ulcers. In this way, bismuth subgallate works to absorb extra water and/or toxins in the large intestine, allowing it to form a protective coat on the intestinal mucosa and over ulcers that may or may not be associated with infections like those of Helicobacter pylori. Furthermore, studies have shown that bismuth compounds like bismuth subgallate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens like E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, H. pylori, and some enteric viruses like Rotaviruses. Although the exact mechanism(s) of action by which bismuth compounds are able to elicit such antimicrobial effects remains unclear, a number of experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane; inhibit bacterial enzymes like urease, catalase, and lipase; inhibit bacterial protein and ATP synthesis; and also inhibit or decrease the adherence of bacteria like H. pylori to epithelial cells. In essence, ultrastructural studies have shown evidence of the binding of bismuth complexes to the bacterial wall and periplasmic space between the inner and outer bacterial membrane of H.pylori with subsequent ballooning and disintegration of the pathogen. To various extents, these antimicrobial actions may also illustrate how bismuth subgallate is capable of neutralizing colonic bacteria from acting on fermentable foods as well. Numerous studies have and continue to study the possible hemostatic action that bismuth subgallate may have. As the bismuth salt of gallic acid, bismuth subgallate's chemical structure shares similarities to ellagic acid, another gallic acid derivative. Ellagic acid itself is a clot-promoting agent that initiates thrombin formation by way of the intrinsic pathway via an action on Hageman factor (clotting factor XII). It is believed that bismuth subgallate's ability to activate factor XII is associated with the chemical's negatively charged moieties - whose contact with factor XII would theoretically initiate the intrinsic pathway to blood clotting. Other studies have also suggested that bismuth subgallate is capable of inducing macrophages to secrete growth factors to facilitate wound healing, decreasing lesion area, enhancing granulation tissue formation and re-epithelialization, the initiation of the proliferation of collagen via the activation of fibroblasts, the accelerated re-establishment of blood vessels, and also the restriction of nitric oxide formation. Given such studies regarding bismuth subgallate's potential hemostatic abilities, there has been and continues to be interest in indicating the agent for use in otolaryngology as in tonsillectomies or adenotonsillectomies to achieve reduced bleeding and surgery times; topical treatment in various open wound surgeries to facilitate faster and earlier clotting between tissues; ileostomy; dental surgeries; epistaxis management; among others. Nevertheless, study results are conflicting; where there may be experimental results suggesting some improvements in reduced operation time and operative blood loss when bismuth subgallate is used as a hemostatic agent in tonsillectomies there are also study results that observed bismuth subgallate having a negative influence on the healing processes of wounds inflicted in animal models, in which the use of the agent actually delayed the rate of new vessel formation and optimal wound healing. Finally, bismuth subgallate also demonstrates a strong astringent ability - an action that can facilitate both its deodorant and hemostatic effects and assists in its indication as an active ingredient in a number of non-prescription products for hemorrhoid suppositories or topical applications, diarrhea, etc.

Other CAS

99-26-3

Absorption Distribution and Excretion

Bismuth subgallate is only slightly, if at all, absorbed after oral ingestion. The general human oral bioavailability of bismuth subgallate has been reported as low as 0.04%. Any absorption that does occur is likely to happen from the upper small intestine. The gastrointestinal absorption of bismuth from bismuth compounds demonstrates a large interindividual variation. Factors affecting the absorption involve the formulation of the bismuth subgallate compound as well as the dietary factors of the individuals themselves. Nevertheless, absorption can be enhanced with the concomitant intake of citrate and sulfhydryl-group-containing compounds. Conversely, the simultaneous administration of antacids or a diet that is high in thiol content can lower absorption of bismuth subgallate.
Ingested bismuth is primarily eliminated unabsorbed by way of the faeces. Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes. Excretion of absorbed bismuth in the urine is rapid, with most of the metal excreted within 24 hours. About 10% of the absorbed bismuth is detected in faeces, presumably owing to biliary secretion.
In general, oral administration is one of the most common routes of administration for non-prescription bismuth subgallate products and gastrointestinal and systemic absorption is usually very low.
On average, the blood clearance of the bismuth component of a bismuth salt like bismuth subgallate is within the range of 50 to 95 ml/min.

Metabolism Metabolites

No specific metabolism of bismuth is known. In the kidney it induces the de novo synthesis of a bismuth-metal-binding protein, which is a kind of methallothionein.

Wikipedia

Bismuth_subgallate

Biological Half Life

The bismuth component of bismuth subgallate is known to have a terminal half-life of 21-72 days.

General Manufacturing Information

1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
Sparberg M: Correspondence: Bismuth subgallate as an effective means for the control of ileostomy odor: a double blind study. Gastroenterology. 1974 Mar;66(3):476. [PMID:4813513]
Tramontina VA, Machado MA, Nogueira Filho Gda R, Kim SH, Vizzioli MR, Toledo Sd: Effect of bismuth subgallate (local hemostatic agent) on wound healing in rats. Histological and histometric findings. Braz Dent J. 2002;13(1):11-6. [PMID:11870955]
Puia SA, Renou SJ, Rey EA, Guglielmotti MB, Bozzini CE: Effect of bismuth subgallate (a hemostatic agent) on bone repair; a histologic, radiographic and histomorphometric study in rats. Int J Oral Maxillofac Surg. 2009 Jul;38(7):785-9. doi: 10.1016/j.ijom.2009.03.003. Epub 2009 Apr 16. [PMID:19375279]
Couto EV, Ballin CR, Sampaio CP, Maeda CA, Ballin CH, Dassi CS, Miura LY: Experimental study on the effects of bismuth subgallate on the inflammatory process and angiogenesis of the oral mucosa. Braz J Otorhinolaryngol. 2016 Jan-Feb;82(1):17-25. doi: 10.1016/j.bjorl.2014.12.009. Epub 2015 Oct 27. [PMID:26614041]
Mai LM, Lin CY, Chen CY, Tsai YC: Synergistic effect of bismuth subgallate and borneol, the major components of Sulbogin, on the healing of skin wound. Biomaterials. 2003 Aug;24(18):3005-12. [PMID:12895572]
Lambert JR, Midolo P: The actions of bismuth in the treatment of Helicobacter pylori infection. Aliment Pharmacol Ther. 1997 Apr;11 Suppl 1:27-33. [PMID:9146788]
Agrawal SR, Jain AK, Marathe D, Agrawal R: The effect of bismuth subgallate as haemostatic agent in tonsillectomy. Indian J Otolaryngol Head Neck Surg. 2005 Oct;57(4):287-9. doi: 10.1007/BF02907688. [PMID:23120195]
Vyas KS, Vasconez HC: Wound Healing: Biologics, Skin Substitutes, Biomembranes and Scaffolds. Healthcare (Basel). 2014 Sep 10;2(3):356-400. doi: 10.3390/healthcare2030356. [PMID:27429283]
Benet LZ: Safety and pharmacokinetics: colloidal bismuth subcitrate. Scand J Gastroenterol Suppl. 1991;185:29-35. [PMID:1957122]
Sampognaro P, Vo KT, Richie M, Blanc PD, Keenan K: Bismuth Subgallate Toxicity in the Age of Online Supplement Use. Neurologist. 2017 Nov;22(6):237-240. doi: 10.1097/NRL.0000000000000144. [PMID:29095326]
Burns R, Thomas DW, Barron VJ: Reversible encephalopathy possibly associated with bismuth subgallate ingestion. Br Med J. 1974 Feb 9;1(5901):220-3. [PMID:4818163]
Devrom Internal Deodorant (200 mg bismuth sabgallate)
Drugs.com: Bismuth Subgallate Monograph
COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS: BISMUTH SUBNITRATE, BISMUTH SUBCARBONATE, BISMUTH SUBGALLATE, BISMUTH SUBSALICYLATE
Pepto-Bismol: Why does Pepto-Bismol sometimes darken the tongue/stool and how long does it last?
ScienceDirect: Bismuth subgallate
TITCK Product Information: Kortos (bismuth subgallate/benzocaine/benzalkonium chloride/hydrocortisone acetate) rectal cream

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